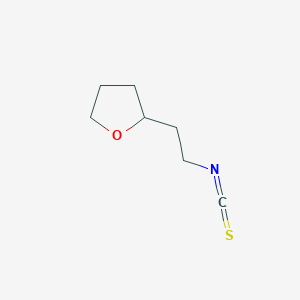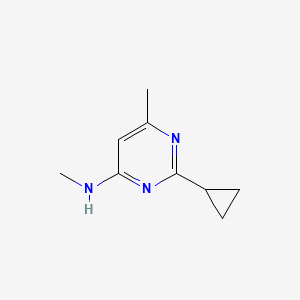
6-(3,4-二氯苯氧基)吡啶-2-羧酸
描述
6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid is a chemical compound with the CAS Number: 143028-31-3 . It has a molecular weight of 284.1 and its IUPAC name is 6-(3,4-dichlorophenoxy)-2-pyridinecarboxylic acid .
Molecular Structure Analysis
The InChI code for 6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid is 1S/C12H7Cl2NO3/c13-8-5-4-7(6-9(8)14)18-11-3-1-2-10(15-11)12(16)17/h1-6H,(H,16,17) .Physical And Chemical Properties Analysis
6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid is a powder that is stored at room temperature .作用机制
Target of Action
Similar compounds have been known to interact with various enzymes and receptors within the body .
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other carboxylic acid derivatives . This typically involves the formation of a complex with the target molecule, which can alter its function and lead to downstream effects .
Biochemical Pathways
Based on its structural similarity to other carboxylic acid derivatives, it may be involved in a variety of biochemical processes .
Result of Action
Based on its structural similarity to other carboxylic acid derivatives, it may have a variety of effects at the molecular and cellular level .
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially influence its action .
实验室实验的优点和局限性
2,4-D is a widely used herbicide that has many advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a well-established mechanism of action. However, there are also some limitations to its use in lab experiments. It can be toxic to some species, and its effects on the environment and human health must be carefully considered.
未来方向
There are many future directions for research on 2,4-D. One area of research is the development of new herbicides that are more effective and less toxic than 2,4-D. Another area of research is the study of the environmental and health effects of 2,4-D, particularly in relation to its use in agriculture. Finally, there is a need for research on the mechanisms of herbicide resistance in weeds, and how this can be overcome to improve the efficacy of herbicides like 2,4-D.
Conclusion:
In conclusion, 6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid is a widely used herbicide that has been extensively studied for its herbicidal properties and its potential impact on human health and the environment. While it has many advantages for use in lab experiments, there are also some limitations to its use, and its effects on the environment and human health must be carefully considered. There are many future directions for research on 2,4-D, particularly in relation to the development of new herbicides and the study of its environmental and health effects.
科学研究应用
药理学
6-(3,4-二氯苯氧基)吡啶-2-羧酸: 正在探索其潜在的药理学特性。 该化合物的衍生物已显示出广泛的生物活性,包括止痛和镇静作用 。 这些化合物已被研究用于治疗神经和免疫系统疾病,以及用于其抗糖尿病、抗分枝杆菌、抗病毒和抗肿瘤活性 .
农业
在农业领域,该化合物被用于除草剂(如GrazonNext® HL)中,以控制牧场和牧场中的阔叶杂草 。 它提供了一种全身性作用机制和残留活性,一次施用即可提供长期的控制 .
生物技术
在生物技术领域,6-(3,4-二氯苯氧基)吡啶-2-羧酸被用作研究化学品。 它参与合成可能用于各种生物技术应用的复杂分子,包括开发新的药物 .
环境科学
该化合物的衍生物正在研究其对环境的影响,特别是在农药性质和生态毒性方面。 了解其在环境中的行为对于开发更安全、更有效的农用化学品至关重要 .
材料科学
在材料科学中,6-(3,4-二氯苯氧基)吡啶-2-羧酸用作合成有机化合物的中间体,这些有机化合物可用于制造新材料。 其衍生物是有机合成中的重要原料,可能用于生产药物和染料 .
分析化学
该化合物在分析化学中也很重要,在分析化学中,它用于合成分析试剂。 这些试剂对于各种分析程序(如色谱法和光谱法)至关重要,用于识别和量化其他物质 .
安全和危害
The safety information for 6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid indicates that it is a potential hazard. The GHS pictograms include GHS07, and the hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .
属性
IUPAC Name |
6-(3,4-dichlorophenoxy)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO3/c13-8-5-4-7(6-9(8)14)18-11-3-1-2-10(15-11)12(16)17/h1-6H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXBSWPJJRNIHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)OC2=CC(=C(C=C2)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3-[3-(Cyclohexyloxy)phenyl]prop-2-enoic acid](/img/structure/B1453842.png)

![methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate](/img/structure/B1453845.png)

![{1-[3-(Trifluoromethyl)phenyl]cyclopropyl}methanamine](/img/structure/B1453847.png)
![2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1453848.png)
![1-[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methanamine](/img/structure/B1453849.png)
